Antifungal Potency: Spiro-Triazolidine-Dione (3e) Outperforms Voriconazole in C. albicans Germ Tube Inhibition
A specific spiro-triazolidine-dione derivative, 4'-(4-methoxyphenyl)spiro[indoline-3,3'-[1,2,4]triazolidine]-2,5'-dione (3e), exhibited significantly higher antifungal activity compared to the clinical azole drug voriconazole. The compound was evaluated for its ability to inhibit the formation of germ tubes by Candida albicans yeast cells [1].
| Evidence Dimension | Inhibition of germ tube formation |
|---|---|
| Target Compound Data | Twice as effective (2-fold increase in inhibitory activity) |
| Comparator Or Baseline | Voriconazole |
| Quantified Difference | Compound 3e is 2-fold more effective than voriconazole in inhibiting germ tube formation. |
| Conditions | Candida albicans yeast cells in vitro |
Why This Matters
This direct, quantitative superiority over a frontline clinical antifungal in a key virulence assay provides a compelling, data-driven rationale for prioritizing this triazolidine scaffold in antifungal discovery programs targeting C. albicans pathogenesis.
- [1] Frolova, Y. S., et al. 'Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione.' Scientia Pharmaceutica, 2024, 92, 2, 30. View Source
